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Introduction to Levetiracetam Formulation Profiles and
Stability Challenges

Levetiracetam is a second-generation antiepileptic drug with a unique mechanism of action involving

binding to the synaptic vesicle protein SV2A, which modulates synaptic vesicle exocytosis and

neurotransmitter release. It has become a first-line treatment for status epilepticus and acute repetitive

seizures in critical care settings due to its favorable pharmacokinetic profile, minimal drug interactions, and

relatively safe adverse effect profile. The intravenous formulation is particularly valuable when oral

administration is not feasible, especially in critically ill patients, those undergoing surgical procedures, or

those with impaired gastrointestinal function. Understanding the chemical and physical stability of

levetiracetam in various intravenous solutions is therefore paramount for ensuring patient safety,

formulating effective dosing regimens, and developing efficient hospital protocols.

The stability profile of levetiracetam in intravenous solutions presents both opportunities and challenges

for clinical practice. As a relatively stable molecule in aqueous solutions, levetiracetam maintains integrity

across a range of storage conditions and container types. However, specific clinical scenarios—such as use in

critically ill patients with augmented renal clearance requiring continuous infusion, neonatal intensive care

with limited intravenous access, or hospice care with volume restrictions—demand specialized knowledge of
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concentration limits, compatibility with parenteral nutrition, and optimal storage conditions. This document

provides comprehensive application notes and detailed experimental protocols to guide researchers,

scientists, and drug development professionals in stability testing and clinical application of levetiracetam

intravenous formulations.

Experimental Methods for Stability Assessment

Stability-Indicating HPLC Analysis

The gold standard for evaluating levetiracetam chemical stability employs stability-indicating high-

performance liquid chromatography (HPLC) with ultraviolet detection. This method must be properly

validated to separate levetiracetam from its degradation products and potential leachables from container

materials. The following protocol outlines a representative methodology adapted from multiple stability

studies:

Chromatographic Conditions: Utilize a C18 column (e.g., Phenomenex Kinetex 2.6μm C18 [1] or

Symmetry C18 [2]) with dimensions of 100-150mm × 4.6mm. The mobile phase typically consists of a

mixture of acetonitrile, methanol, and aqueous buffer (e.g., ammonium phosphate) in ratios ranging

from 5:16:79 [1] to 5:95 [2] (v/v/v). The flow rate should be maintained between 1.0-1.2 mL/min with

UV detection at 205-213 nm [1] [2]. The injection volume is generally 5μL.

Sample Preparation: For analysis, levetiracetam samples should be diluted with HPLC-grade water

to achieve concentrations within the validated range of the method (typically 0.25-2.0 mg/mL). After

centrifugation at 2560×g for 10 minutes, the supernatant should be filtered through a 0.45μm

hydrophilic propylene membrane filter before injection to remove particulate matter and prevent

column damage [1].

Validation Parameters: The method should demonstrate specificity against degradation products,

accuracy with ≥90% recovery, precision with intra-day and inter-day coefficients of variation <10%,

and linearity across the calibration range (R²>0.99) [1]. Forced degradation studies should include

exposure to acid, base, oxidant, heat, and light to verify the stability-indicating capability of the

method.
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Physical Stability Assessment Protocols

Physical stability evaluation encompasses multiple parameters that must be assessed throughout the study

period:

Visual Inspection: Examine samples against white and black backgrounds under normal fluorescent

light and with polarized light to detect subtle changes. Assess for color change, haze, particulate

formation, or gas evolution. Levetiracetam solutions should remain clear and colorless throughout

the stability period [3] [4].

pH Monitoring: Measure pH values at each time point using a properly calibrated pH meter. Changes

greater than 0.5 units from baseline may indicate potential instability. Levetiracetam solutions in

sodium chloride 0.9% typically maintain pH stability throughout storage [3].

Subvisible Particulate Testing: For parenteral products, analyze particulate matter using light

obscuration or microscopic methods according to USP <788> requirements. This is particularly critical

when evaluating compatibility with parenteral nutrition admixtures [5].

Lipid Emulsion Stability: When testing levetiracetam in parenteral nutrition admixtures, determine

the mean lipid droplet size (MDS) and the percentage of fat globules ≥5μm (PFAT5). The United

States Pharmacopeia requires MDS <5μm and PFAT5 <0.05% for lipid emulsion stability [5].

Comprehensive Stability and Compatibility Data

Solution Stability Under Various Conditions

Table 1: Stability of Levetiracetam in Intravenous Solutions Under Various Storage Conditions

Concentration Diluent Container
Storage
Temperature

Stability
Duration

Study Details

40 mg/mL [3] Sodium

chloride
0.9%

PVC bags,

polyolefin bags,

Refrigeration (2-

8°C)

14 days Retained 94.2-

101.3% initial
concentration; no
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Concentration Diluent Container
Storage
Temperature

Stability
Duration

Study Details

polypropylene
syringes

significant pH
change [3]

15 mg/mL [4] NS, D5W,
LR

PVC bags Room
temperature

(15-30°C)

24 hours Based on
manufacturer data

(Hospira);
physically

compatible and
chemically stable

[4]

5 mg/mL [4] NS, D5W,

LR

PVC bags Room

temperature
(15-30°C)

4 hours Traditional stability

timeframe;
conservative

approach [4]

1.6 mg/mL [5] Parenteral

nutrition
(PN)

admixtures

Glass vials Room

temperature
(22°C),

refrigeration
(4°C),

accelerated
(32°C)

7 days Compatible with

both Nutriflex Lipid
Special (NOS) and

Nutriflex Lipid
(NLS); MDS <5μm

[5]

Parenteral Nutrition Admixture Compatibility

Levetiracetam demonstrates exceptional compatibility with complex parenteral nutrition (PN)

admixtures, making it suitable for co-administration in critical care settings where intravenous access may be

limited. A rigorous compatibility study evaluated levetiracetam at a concentration of 1.6 mg/mL in two

commercial all-in-one PN admixtures: Nutriflex Lipid Special (NOS) and Nutriflex Lipid (NLS). The study

employed multiple analytical techniques to assess stability under various temperature conditions (4°C, 22°C,

and 32°C) over seven days. The results demonstrated that mean lipid droplet size (MDS) remained below

2.6±0.63μm across all conditions, well within the USP requirement of <5μm. The pH values remained stable

with minimal fluctuations, and HPLC analysis confirmed chemical stability with no significant degradation
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peaks observed. This comprehensive assessment confirms that levetiracetam maintains both physical and

chemical integrity when admixed with PN formulations, providing critical flexibility for medication

administration in nutrition-supported patients [5].

Container Compatibility and Storage

Container selection significantly influences levetiracetam stability and storage considerations. Studies have

comprehensively evaluated compatibility across various container materials:

Polyvinyl Chloride (PVC) Bags: Levetiracetam solutions demonstrate excellent compatibility with

PVC containers, maintaining stability for 24 hours at room temperature when diluted to concentrations

up to 15 mg/mL [4]. This compatibility extends to both manufacturer-prepared solutions and

extemporaneously compounded preparations.

Polyolefin Bags and Polypropylene Syringes: Refrigerated storage (2-8°C) of levetiracetam

solutions (40 mg/mL) in polyolefin bags and polypropylene syringes demonstrates extended stability

for up to 14 days without significant degradation, particulate formation, or pH changes [3]. This

finding is particularly valuable for pharmacy bulk preparation and hospice settings where extended

stability reduces waste and improves efficiency.

Glass Containers: Levetiracetam is compatible with glass containers; however, this packaging is less

frequently used for ready-to-administer solutions in clinical practice compared to plasticized

containers.

Administration Protocols and Clinical Considerations

Intravenous Push and Infusion Methods

Levetiracetam administration encompasses multiple modalities, each with specific protocols and stability

considerations:

Intravenous Push (IVP): Recent evidence supports undiluted IVP administration at a concentration

of 100 mg/mL over 2-5 minutes, even for high loading doses (up to 4,500 mg). This method
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significantly reduces time to administration (median 12 minutes for IVP vs. 38 minutes for IV

piggyback) without increasing adverse events [6]. For large doses requiring multiple vials, the

medication can be drawn into multiple syringes while maintaining the 2-5 minute administration time.

This approach is particularly valuable in emergency situations like status epilepticus where rapid

administration correlates with improved outcomes.

Traditional IV Infusion: The manufacturer recommends diluting levetiracetam in 100 mL of

compatible diluent (0.9% sodium chloride, lactated Ringer's, or 5% dextrose) and infusing over 15

minutes [4]. For pediatric patients or fluid-restricted individuals, smaller volumes may be used with

careful attention to final concentration, which should not exceed 15 mg/mL [4]. This method remains

appropriate for routine administration when rapid achievement of therapeutic levels is not critical.

Continuous Infusion: Emerging evidence supports continuous intravenous infusion of

levetiracetam for critically ill patients with augmented renal clearance who require sustained

therapeutic levels. Monte Carlo simulations indicate that continuous infusion may optimize target

attainment in these challenging patients [7]. Although not yet FDA-approved, this approach

demonstrates a favorable safety profile in preliminary studies and should be considered when trough

levels cannot be maintained with intermittent dosing.

Special Population Considerations

Critically ill patients often present unique challenges for levetiracetam dosing and administration:

Augmented Renal Clearance (ARC): Patients with ARC (creatinine clearance >130 mL/min) exhibit

enhanced drug clearance that may lead to subtherapeutic levetiracetam concentrations. Monte Carlo

simulations suggest that higher doses (up to 6000 mg daily) or extended/continuous infusions may be

necessary to maintain therapeutic trough concentrations (12-46 mg/L) in this population [7] [2].

Therapeutic drug monitoring should be considered when available for these patients.

Hospice and Palliative Care: For imminently dying hospice patients, the standard 100 mL infusion

volume may be burdensome. Concentrated solutions (40 mg/mL) in syringes demonstrate 14-day

stability under refrigeration, allowing for reduced volume administration that improves patient

comfort and tolerability [3].
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Parenteral Nutrition Patients: When levetiracetam must be administered with PN due to limited

intravenous access, the compatibility data support direct admixture with stable PN formulations.

However, this should only be implemented when the specific PN formulation has been evaluated for

compatibility, and appropriate quality control measures are in place [5].

Conclusion and Stability Recommendations

The comprehensive stability data demonstrate that levetiracetam is a robust molecule suitable for various

clinical administration scenarios. Based on the available evidence, the following recommendations are

provided for clinical practice and further research:

Standard Solution Stability: For routine use, levetiracetam solutions diluted to 15 mg/mL or less in

compatible diluents (0.9% sodium chloride, 5% dextrose, or lactated Ringer's) remain stable for 24

hours at room temperature in PVC containers [4]. This represents the current manufacturer

recommendation based on updated stability data.

Extended Stability: When prepared under controlled conditions, more concentrated solutions (40

mg/mL) maintain stability for up to 14 days under refrigeration (2-8°C) in polypropylene syringes,

PVC bags, or polyolefin bags [3]. This extended stability supports pharmacy bulk preparation and

reduces waste.

Parenteral Nutrition Admixture: Levetiracetam at 1.6 mg/mL demonstrates compatibility and

stability in selected PN admixtures for up to 7 days under refrigeration and at room temperature [5].

However, adherence to strict compounding protocols and quality assessment is essential when utilizing

this approach.

Future Research Directions: Further studies should explore the long-term stability of levetiracetam

in emerging container systems, evaluate compatibility with additional PN formulations, and establish

the safety profile of continuous infusion protocols across diverse patient populations.

Table 2: Recommended Storage Conditions and Stability Periods for Levetiracetam Intravenous

Formulations
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Preparation Type
Recommended
Storage

Maximum
Stability

Key Considerations

Standard Dilution (≤15

mg/mL)

Room temperature (15-

30°C)

24 hours Compatible with PVC,

polyolefin containers [4]

Concentrated Solution

(40 mg/mL)

Refrigeration (2-8°C) 14 days Suitable for hospice/fluid-

restricted patients [3]

Parenteral Nutrition

Admixture

Room temperature or

refrigeration

7 days Verify specific PN formulation

compatibility [5]

Prefilled Syringes Refrigeration (2-8°C) 14 days Protect from light; inspect

before use [3]

Experimental Workflows and Procedural Diagrams

Levetiracetam Stability Testing Workflow

The following diagram illustrates the comprehensive stability testing protocol for levetiracetam intravenous

solutions:
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Prepare Levetiracetam
IV Solution

Sample Preparation
• Aseptic technique
• Multiple containers

• Various concentrations

Controlled Storage
• Refrigeration (2-8°C)
• Room temp (15-30°C)

• Accelerated (32°C)

Sampling Time Points
• Day 0, 1, 4, 7, 14

• Additional points as needed

Visual Inspection
• Color/clarity assessment

• Particulate matter
• pH measurement

HPLC Analysis
• Stability-indicating method

• Degradation product detection
• Concentration verification

Physical stability data

Lipid Emulsion Testing
(if applicable)

• Mean droplet size (MDS)
• PFAT5 measurement

• Microscopic examination

For PN admixtures only

Chemical stability data
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Data Analysis
• % Initial concentration
• Statistical evaluation
• Acceptance criteria

Emulsion stability data

Stability Conclusion

Click to download full resolution via product page

Levetiracetam Compatibility Testing with Parenteral Nutrition

The following diagram outlines the specialized testing protocol for evaluating levetiracetam compatibility

with parenteral nutrition admixtures:
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Select PN Admixture

PN Formulation
• Commercial AIO admixture

• Document composition
• Note lipid content

Levetiracetam Addition
• Aseptic addition to PN

• Final concentration 1.6 mg/mL
• Gentle mixing

Controlled Storage
• Refrigeration (4°C)
• Room temp (22°C)
• Accelerated (32°C)

Macroscopic Evaluation
• Color change

• Phase separation
• Creaming or coalescence

Microscopic Analysis
• Mean largest lipid droplet

• Lipid globule size distribution
• Particulate matter

Physical compatibility

Chemical Analysis
• HPLC concentration assay

• pH monitoring
• Degradation products
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Acceptance Criteria
• MDS < 5 μm

• PFAT5 < 0.05%
• Concentration ≥ 90% initial

• pH stable

Compatibility Conclusion

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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